

Technical Guide: Spectroscopic Characterization of Benzyl(dodecan-2-yl)amine

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Compound of Interest

Compound Name: *Benzyl(dodecan-2-yl)amine*

CAS No.: 1427378-88-8

Cat. No.: B1377398

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Executive Summary & Molecular Profile

Benzyl(dodecan-2-yl)amine is a secondary amine surfactant and lipophilic intermediate often synthesized via the reductive amination of 2-dodecanone. Its structure combines a polarizable benzyl moiety with a hydrophobic dodecyl chain branched at the C2 position. This structural asymmetry introduces chirality at the C2 carbon, creating specific spectroscopic signatures (diastereotopicity) critical for purity assessment.

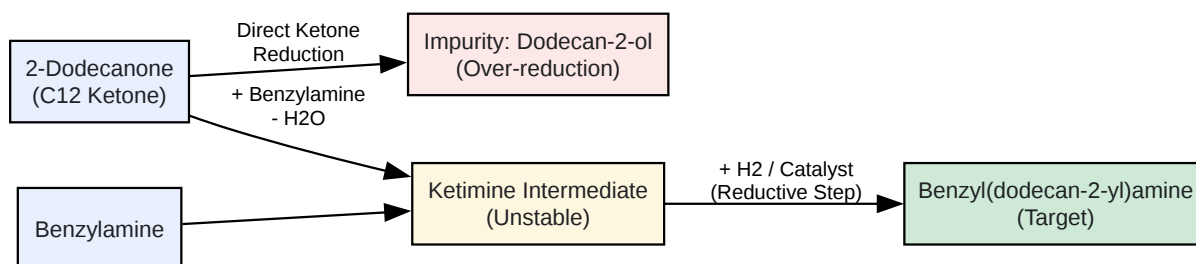
Property	Data
IUPAC Name	N-benzyl-1-methylundecylamine
CAS Number	1687-68-9
Formula	C H N
Molecular Weight	275.48 g/mol
Chirality	Racemic (typically), Chiral center at C2
Physical State	Colorless to pale yellow oil

Synthesis Context & Impurity Profiling

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities will dictate background noise and artifact peaks. The standard route is the Reductive Amination of 2-dodecanone with benzylamine.

Reaction Pathway

The reaction proceeds through a ketimine intermediate (N-(dodecan-2-ylidene)benzylamine), which is subsequently reduced to the target amine.



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Figure 1: Synthesis workflow highlighting the ketimine intermediate and potential alcohol impurity.

Critical Impurities to Watch:

- Residual Ketimine: Look for a C=N stretch in IR ($\sim 1650\text{ cm}^{-1}$) and a downfield shift of the methine proton in NMR.
- Dodecan-2-ol: Result of direct ketone reduction. Look for a broad O-H stretch ($\sim 3400\text{ cm}^{-1}$) and a CH-O proton ($\sim 3.8\text{ ppm}$).
- Dibenzylamine: Result of benzylamine disproportionation (rare in ketone amination but possible).

Spectroscopic Characterization

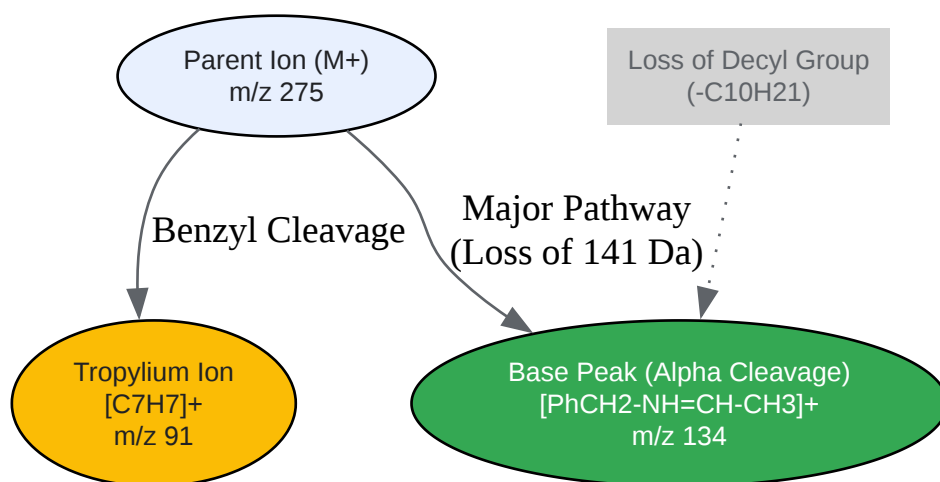
A. Mass Spectrometry (MS) - Electron Ionization (EI)

The mass spectrum of **Benzyl(dodecan-2-yl)amine** is dominated by

α -cleavage adjacent to the nitrogen atom. This is the most diagnostic tool for confirming the branched structure versus the linear isomer (N-dodecylbenzylamine).

Fragmentation Logic: The ionization occurs at the nitrogen lone pair. The radical cation stabilizes by cleaving the C-C bond adjacent to the nitrogen that leads to the largest alkyl group (the decyl chain).

- Parent Ion (m/z 275 (Weak)
- Base Peak (Base): m/z 134. This corresponds to the loss of the decyl chain (m/z 141).
 - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Tropylium Ion: m/z 91. Characteristic of all benzyl compounds.



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Figure 2: Primary fragmentation pathway showing the dominance of the m/z 134 iminium ion.

B. Nuclear Magnetic Resonance (NMR)

The chirality at C2 renders the benzylic protons (

) diastereotopic. In high-resolution NMR (400 MHz+), these may not appear as a perfect singlet but as an AB system or a broadened peak, depending on the solvent and temperature.

¹H NMR Data (400 MHz, CDCl₃)

)

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Context
7.20 – 7.35	Multiplet	5H	Ar-H	Phenyl ring protons.
3.78	Singlet (or ABq)	2H	Ph-CH -N	Benzylic methylene. Note: May split due to C2 chirality.
2.65 – 2.75	Multiplet (Sextet)	1H	N-CH-CH	Methine proton at the chiral center (C2).
1.20 – 1.35	Broad Singlet	~16H	Chain -CH -	Bulk methylene envelope of the dodecyl chain.
1.06	Doublet (Hz)	3H	CH-CH	Methyl group at C1 (branched methyl).
0.88	Triplet (Hz)	3H	Terminal -CH	Terminal methyl of the dodecyl chain.

C NMR Data (100 MHz, CDCl

)

Shift (, ppm)	Assignment	Notes
140.5	Ar-C (ipso)	Quaternary aromatic carbon.
128.4, 128.1, 126.9	Ar-C	Ortho, meta, para carbons.
51.8	Ph-CH -N	Benzylic carbon.[2]
50.5	N-CH-CH	Methine carbon (C2). Diagnostic for branching.
37.2	C3 Methylene	Adjacent to the chiral center.[4]
31.9	C10 Methylene	Standard long-chain value.
20.1	CH -CH	Methyl group at C1.
14.1	Terminal CH	End of chain.

C. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the secondary amine functionality and the absence of the carbonyl precursor.

- 3300 – 3350 cm

(Weak, Broad): N-H stretching vibration. (Often very weak in secondary amines).

- 3020 – 3060 cm

(Weak): Aromatic C-H stretch (

).

- 2850 – 2960 cm

(Strong): Aliphatic C-H stretch (asymmetric and symmetric). The intensity reflects the long dodecyl chain.

- 1450 – 1600 cm

: Aromatic ring skeletal vibrations (C=C).

- 700 & 750 cm

: Monosubstituted benzene out-of-plane bending (strong diagnostic peaks).

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure resolution of the diastereotopic benzylic protons:

- Dissolve 10 mg of the amine in 0.6 mL of CDCl₃

.

- Add 1 drop of D₂O

O (Optional): This will exchange the amine N-H proton, sharpening the coupling patterns of adjacent protons (the methine at 2.7 ppm).

- Filtration: Filter through a glass wool plug to remove any suspended inorganic salts from the synthesis workup.

Protocol 2: GC-MS Analysis Method

Use this method to separate the target amine from the ketone precursor.

- Column: HP-5MS or DB-5 (30 m x 0.25 mm, 0.25 μm film).
- Carrier Gas: Helium at 1.0 mL/min.
- Oven Program:
 - Hold 100°C for 1 min.

- Ramp 20°C/min to 280°C.
- Hold 280°C for 5 min.
- Inlet: Splitless mode, 250°C.
- Detection: EI mode, 70 eV.

References

- Synthesis via Reductive Amination
 - Source: Kolobova, E., et al. "Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides." [2] *Catalysis Letters*, 2019.
 - Relevance: Validates the synthesis of N-benzyl amines from cyclohexanone/ketones using heterogeneous c
- Source: Silverstein, R. M., et al. *Spectrometric Identification of Organic Compounds*. 8th Ed. Wiley.
- Catalytic Methodologies (Cobalt Phosphide)
 - Source: Minami, A., et al.
 - Relevance: Describes the specific reductive amination of 2-dodecanone (methyl decyl ketone) to primary/secondary amines.

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Sources

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- [2. researchgate.net](https://www.researchgate.net) [researchgate.net]

- [3. 4-Dodecan-3-ylbenzenesulfonic acid;propan-2-amine | 26264-05-1 | Benchchem \[benchchem.com\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
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